6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic electronics and photonic devices.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different chemical properties and applications.
Uniqueness
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclopropyl group enhances its reactivity and potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H9ClN4/c10-7-8(5-1-2-5)13-6-3-4-12-14(6)9(7)11/h3-5H,1-2,11H2 |
InChI Key |
MKHIVCLBKVTFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=NN3C(=C2Cl)N |
Origin of Product |
United States |
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